ethyl 2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
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Description
Ethyl 2-((7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a useful research compound. Its molecular formula is C21H26N4O7S and its molecular weight is 478.52. The purity is usually 95%.
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Scientific Research Applications
Domino Annulation Reactions
Research by Indumathi, Perumal, and Menéndez (2010) explores L-proline-catalyzed three-component reactions leading to the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives. This transformation demonstrates the potential of utilizing similar compounds in complex organic synthesis, specifically for creating multiple stereocenters and C-C bonds in one operation (Indumathi, Perumal, & Menéndez, 2010).
Antioxidant Activity
Chakraborty et al. (2016) investigated the antioxidant properties of substituted aryl meroterpenoids from red seaweed, demonstrating the potential of structurally complex molecules for pharmaceutical and food industry applications due to their radical inhibiting and Fe(2+) ion chelating activities (Chakraborty, Joseph, Joy, & Raola, 2016).
Learning and Memory Enhancement
A study by Jiang Jing-ai (2006) synthesized a compound with a thiophene moiety, similar in complexity to the compound , and assessed its impact on learning and memory in mice, highlighting the relevance of such compounds in neuropharmacological research (Jiang, 2006).
Synthesis and Characterization of Polymers
Costa and Patrickios (1999) discussed the synthesis of α-hydroxy and α,ω-dihydroxy polymers via group transfer polymerization, utilizing monomers with functionalities similar to the queried compound. This research underlines the utility of such chemical structures in creating novel polymeric materials with specific terminal functionalities (Costa & Patrickios, 1999).
Crystal Structure Analysis
The work by Abad et al. (2020) on the crystal structure of quinoxalines derivatives emphasizes the importance of understanding molecular structure for the development of potent inhibitors for proteins such as c-Jun N-terminal kinases. This research provides insight into the potential medical applications of complex molecules (Abad et al., 2020).
Properties
IUPAC Name |
ethyl 2-[7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7S/c1-5-31-16(27)12-33-20-22-18-17(19(28)24(3)21(29)23(18)2)25(20)10-13(26)11-32-15-8-6-14(30-4)7-9-15/h6-9,13,26H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHPGODDMBJABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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